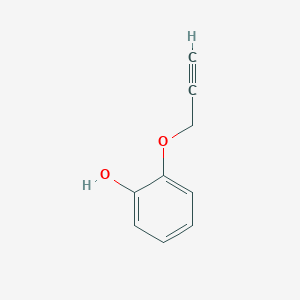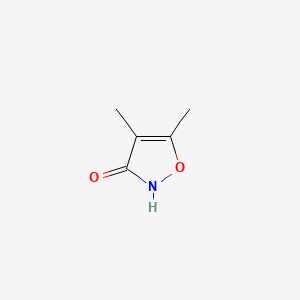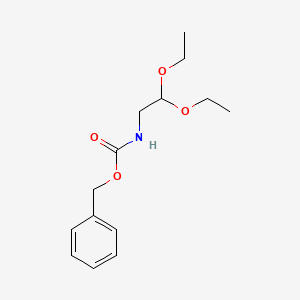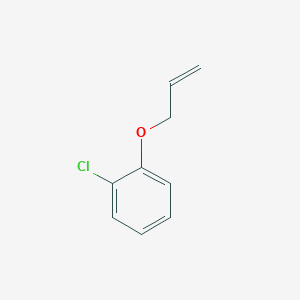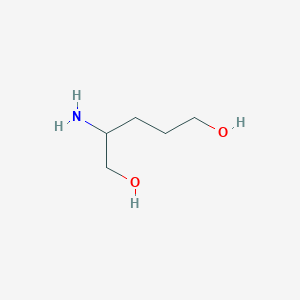
2-氨基戊烷-1,5-二醇
描述
Synthesis Analysis
The synthesis of 2-Aminopentane-1,5-diol and its derivatives has been explored through various chemical routes, highlighting the importance of chemo- and regioselectivity. Notably, a catalyst-controlled reversal of chemoselectivity enables the acylation of 2-Aminopentane-1,5-diol derivatives, introducing acyl groups selectively onto the secondary hydroxy group despite the presence of a primary hydroxy group (Yoshida et al., 2012). Additionally, a multidisciplinary approach involving biocatalysis has been applied for the rapid and preparative-scale synthesis of chiral amino alcohols from this compound, showcasing an efficient, environmentally friendly pathway (Smith et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Aminopentane-1,5-diol is characterized by its bifunctional nature, possessing both an amino group and two hydroxyl groups at terminal positions. This structure facilitates diverse chemical reactivity and allows for functional modifications, making it a valuable intermediate in organic synthesis. Studies on its derivatives further elaborate on the structural aspects that enable specific chemical transformations and reactivity patterns.
Chemical Reactions and Properties
2-Aminopentane-1,5-diol undergoes various chemical reactions, including acylation, reductive amination, and cyclization. These reactions are significantly influenced by the compound’s molecular structure, allowing for the selective introduction of functional groups and the formation of cyclic structures. For instance, its derivatives have been synthesized through reductive amination, highlighting the compound's role in producing biologically relevant molecules (Li et al., 2020).
科学研究应用
化学选择性酰化
2-氨基戊烷-1,5-二醇衍生物已被用于化学选择性酰化过程。这涉及通过有机催化实现高度化学选择性和位置选择性的酰化。在这样的过程中,在主要羟基的存在下,通过催化剂的分子识别事件,在受空间位阻影响的次要羟基上引入酰基,这一技术在有机合成和化工行业中具有重要意义(Yoshida et al., 2012)。
手性氨基醇的生物催化合成
手性氨基醇,包括2-氨基戊烷-1,5-二醇衍生物,是有价值的生化物和药用中间体。一项研究描述了建立生物催化途径合成这些化合物的多学科方法,利用改良的大肠杆菌转酮酶和紫色假单胞菌ω-转氨酶。这种方法代表了传统化学方法的更环保和更高效的替代方案(Smith et al., 2010)。
不对称迈克尔加成反应的催化剂
2-氨基戊烷-1,5-二醇衍生物已被用于合成用作不对称迈克尔加成反应中的促进剂的C2对称异双金属配合物。这些反应在生产用于各种制药和化工产品中的手性化合物中至关重要,展示了该化合物在不对称合成中的多功能性(Manickam & Sundararajan, 1997)。
皮肤科中的抗菌特性
在皮肤科应用中,2-氨基戊烷-1,5-二醇,特别是戊烷-1,5-二醇,已被确认具有抗菌特性。在药物传递增强效力、药用特性、抗菌谱和毒性方面,它与丙二醇等其他二醇相比具有优势。其在临床试验中的有效性和安全性已得到确认,使其成为局部制药配方中的一种有吸引力的成分(Jacobsson Sundberg & Faergemann, 2008)。
与丝氨酸蛋白酶的相互作用
一项研究合成了一种基于2-氨基戊烷-1,5-二醇的化合物,以研究其与丝氨酸蛋白酶的相互作用。该化合物旨在模拟丝氨酸蛋白酶的特定位点,并研究其对几丁质蛋白酶底物水解的影响。这项研究有助于理解丝氨酸蛋白酶及其抑制剂的相互作用机制,可能导致新药物的开发(Verevka et al., 1991)。
水溶性衍生物的合成
开发一种非水过程合成3-氨基-戊烷-1,5-二醇水溶性衍生物的方法展示了2-氨基戊烷-1,5-二醇的化学多功能性。这种过程高效且环保,表明在各种工业和制药过程中具有潜在应用(Rawalpally et al., 2009)。
安全和危害
The safety information for 2-Aminopentane-1,5-diol includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
2-Aminopentane-1,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo highly chemo- and regioselective acylation, where an acyl group is introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one . This interaction is facilitated by organocatalysis, which involves the molecular recognition event of the catalyst. The compound’s ability to participate in such selective reactions highlights its importance in biochemical studies.
Cellular Effects
2-Aminopentane-1,5-diol influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function. For example, its interaction with specific enzymes can alter metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Molecular Mechanism
The molecular mechanism of 2-Aminopentane-1,5-diol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways. This can result in either the inhibition or activation of these enzymes, depending on the nature of the interaction. Additionally, 2-Aminopentane-1,5-diol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminopentane-1,5-diol can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-Aminopentane-1,5-diol may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in in vitro or in vivo settings have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Aminopentane-1,5-diol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .
Metabolic Pathways
2-Aminopentane-1,5-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Aminopentane-1,5-diol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Aminopentane-1,5-diol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Aminopentane-1,5-diol exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and processes .
属性
IUPAC Name |
2-aminopentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDHBVGNLVMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305671 | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21926-01-2 | |
| Record name | NSC171442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of chemoselective acylation of 2-aminopentane-1,5-diol derivatives?
A: 2-Aminopentane-1,5-diol contains both primary and secondary hydroxyl groups. Achieving selective acylation of the sterically hindered secondary hydroxyl group in the presence of the primary one is challenging. The research demonstrates that organocatalysis allows for this chemoselectivity by leveraging molecular recognition events between the catalyst and the 2-aminopentane-1,5-diol derivative. [] This control over regioselectivity is crucial for synthesizing complex molecules with specific functionalities, particularly in pharmaceutical and materials science applications.
Q2: How does the choice of catalyst impact the chemoselectivity of the acylation reaction?
A: The research highlights that the organocatalyst plays a critical role in directing the acylation to the desired hydroxyl group. [] Different catalysts possess distinct molecular structures and electronic properties that influence their interactions with the substrate. This interaction, guided by molecular recognition, allows the catalyst to differentiate between the primary and secondary hydroxyl groups and promote acylation selectively at the desired position. Further research exploring the structure-activity relationship of various organocatalysts in this reaction could lead to even greater control over chemoselectivity and open doors for synthesizing a wider range of valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



